n'-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide
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Overview
Description
N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms.
Preparation Methods
The synthesis of N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide typically involves the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding acetohydrazide by reacting with hydrazine hydrate in methanol . The reaction conditions are generally mild, and the product is purified through recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-5 and C-2 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets N’-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide apart is its unique combination of the thiazole ring with the acetohydrazide moiety, which may confer distinct biological activities and chemical reactivity.
Properties
CAS No. |
17574-13-9 |
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Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
N'-(4-methyl-1,3-thiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H9N3OS/c1-4-3-11-6(7-4)9-8-5(2)10/h3H,1-2H3,(H,7,9)(H,8,10) |
InChI Key |
DVAAYHDRNNRTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NNC(=O)C |
Origin of Product |
United States |
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